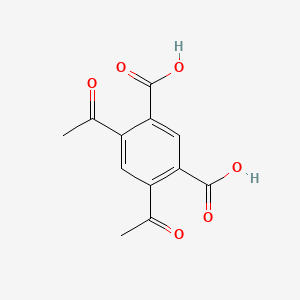
4,6-Diacetylbenzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diacetylbenzene-1,3-dicarboxylic acid is an organic compound characterized by the presence of two acetyl groups and two carboxyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diacetylbenzene-1,3-dicarboxylic acid typically involves the acetylation of benzene-1,3-dicarboxylic acid. One common method is the Friedel-Crafts acylation reaction, where benzene-1,3-dicarboxylic acid is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Diacetylbenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxyl groups using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4,6-Dicarboxybenzene-1,3-dicarboxylic acid.
Reduction: 4,6-Dihydroxybenzene-1,3-dicarboxylic acid.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,6-Diacetylbenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,6-Diacetylbenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research and development.
Comparación Con Compuestos Similares
Benzene-1,3-dicarboxylic acid: Lacks the acetyl groups, making it less reactive in certain chemical reactions.
4,6-Dihydroxybenzene-1,3-dicarboxylic acid: Contains hydroxyl groups instead of acetyl groups, leading to different reactivity and applications.
2-Pyrone-4,6-dicarboxylic acid: A structurally related compound with different functional groups and properties.
Uniqueness: 4,6-Diacetylbenzene-1,3-dicarboxylic acid is unique due to the presence of both acetyl and carboxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.
Propiedades
Número CAS |
67897-33-0 |
|---|---|
Fórmula molecular |
C12H10O6 |
Peso molecular |
250.20 g/mol |
Nombre IUPAC |
4,6-diacetylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H10O6/c1-5(13)7-3-8(6(2)14)10(12(17)18)4-9(7)11(15)16/h3-4H,1-2H3,(H,15,16)(H,17,18) |
Clave InChI |
AZFOTJCZALBCSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





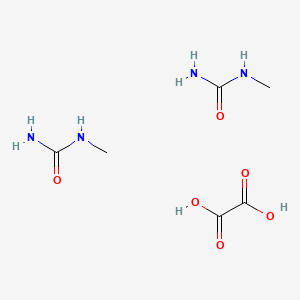
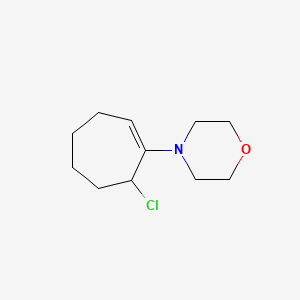
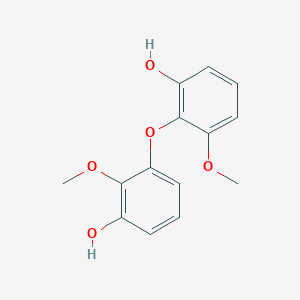
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
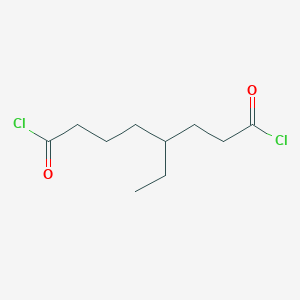
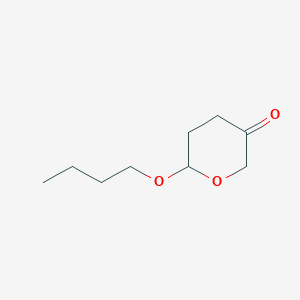
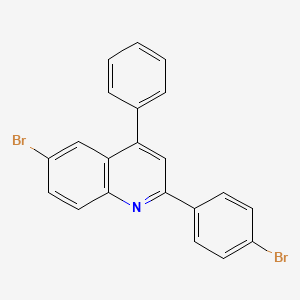
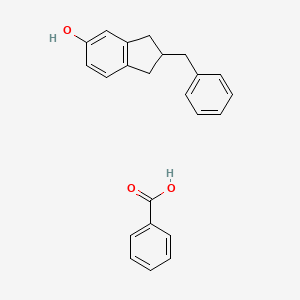
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
